4-(4-chlorophenyl)-1H-imidazole-2-thiol
Overview
Description
The compound "4-(4-chlorophenyl)-1H-imidazole-2-thiol" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of a chlorophenyl group suggests potential biological activity, as chlorinated aromatic compounds are often involved in pharmaceuticals and agrochemicals. The thiol group (-SH) attached to the imidazole ring can act as a nucleophile in chemical reactions, which may contribute to the compound's reactivity and potential as a building block in chemical synthesis.
Synthesis Analysis
The synthesis of related imidazole compounds has been reported in various studies. For instance, the preparation of a potent antifungal agent with a similar imidazole backbone has been described, highlighting the effectiveness of such compounds against Candida albicans infections in vivo . Another study reported the microwave-assisted synthesis of a chlorophenyl-imidazole derivative, demonstrating the utility of modern synthetic techniques in preparing these compounds . These methods could potentially be adapted for the synthesis of "4-(4-chlorophenyl)-1H-imidazole-2-thiol."
Molecular Structure Analysis
The molecular structure of imidazole derivatives has been extensively studied using techniques such as X-ray diffraction . These studies reveal that the imidazole ring tends to adopt a planar conformation, which can influence the compound's intermolecular interactions and stability. The presence of substituents like the chlorophenyl group can affect the overall geometry and electronic distribution within the molecule, potentially impacting its reactivity and biological activity.
Chemical Reactions Analysis
Imidazole derivatives are known to participate in various chemical reactions due to the reactivity of the imidazole ring and its substituents. The thiol group in "4-(4-chlorophenyl)-1H-imidazole-2-thiol" can undergo oxidation, alkylation, and conjugation reactions, which could be exploited in the synthesis of more complex molecules . Additionally, the presence of the chlorophenyl group may allow for nucleophilic aromatic substitution reactions, further diversifying the chemical transformations that this compound can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the solid-state properties, such as lattice parameters and intermolecular interactions . Spectroscopic techniques like FT-IR, NMR, and HRMS are used to characterize these compounds and confirm their identities . Theoretical calculations, such as density functional theory (DFT), can predict electronic properties, reactivity descriptors, and non-linear optical behavior, which are crucial for understanding the compound's behavior in different environments and potential applications .
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing irritation or sensitization, its environmental impact, and appropriate handling and disposal methods.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, or potential modifications that could be made to the compound to enhance its properties.
properties
IUPAC Name |
4-(4-chlorophenyl)-1,3-dihydroimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPJQESWXQDJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918697 | |
Record name | 5-(4-Chlorophenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-1H-imidazole-2-thiol | |
CAS RN |
93103-18-5 | |
Record name | Imidazole-2-thiol, 4-(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Chlorophenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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